TMC-95A Exhibits 20- to 150-Fold Greater Potency Than Its Natural Diastereomers TMC-95C and TMC-95D
Among the four natural diastereomers isolated from Apiospora montagnei (TMC-95A, B, C, and D), TMC-95A demonstrates potent and balanced inhibition of all three proteasome catalytic subunits. In contrast, the structurally similar diastereomers TMC-95C and TMC-95D exhibit dramatically reduced potency. This head-to-head comparison provides clear evidence that TMC-95A's specific stereochemistry is crucial for its potent bioactivity, directly impacting procurement decisions for research requiring maximum potency. [1]
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.4 nM (ChT-L), 200 nM (T-L), 60 nM (PGPH) |
| Comparator Or Baseline | TMC-95C and TMC-95D diastereomers |
| Quantified Difference | 20- to 150-fold weaker inhibition across all three proteasome activities compared to TMC-95A and TMC-95B. |
| Conditions | Purified 20S proteasome from yeast; in vitro enzymatic assay using fluorogenic peptide substrates. |
Why This Matters
This quantitative difference in potency between stereoisomers highlights the absolute necessity of procuring the specific TMC-95A compound for experiments, as substitution with a less expensive or more readily available TMC-95C or D analog would result in a >95% loss of signal.
- [1] Koguchi Y, Kohno J, Nishio M, et al. TMC-95A, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities. J Antibiot (Tokyo). 2000;53(2):105-109. View Source
